2-Propanol-1,1,1,3,3,3-d6
Overview
Description
Preparation Methods
2-Propanol-1,1,1,3,3,3-d6 is typically synthesized by the reduction of per-deuterioacetone. The reaction involves the use of deuterium gas and a suitable catalyst under controlled conditions . Industrial production methods may vary, but the primary goal is to achieve high isotopic purity, often around 99 atom % D .
Chemical Reactions Analysis
2-Propanol-1,1,1,3,3,3-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: It can be oxidized to produce acetone-d6 using oxidizing agents such as chromium trioxide or potassium dichromate under acidic conditions.
Reduction: It can be reduced to produce propane-d6 using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Propanol-1,1,1,3,3,3-d6 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as a solvent in NMR spectroscopy to reduce background signals and improve the clarity of spectra.
Isotopic Labeling: It is used in studies involving isotopic labeling to trace the pathways of chemical reactions and metabolic processes.
Pharmaceutical Research: It is used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.
Chemical Synthesis: It is used in the synthesis of isotopomers of various compounds, aiding in the study of reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2-Propanol-1,1,1,3,3,3-d6 is similar to that of 2-propanol. Its effects are primarily due to its ability to act as a solvent and participate in various chemical reactions. The presence of deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect, where reactions involving deuterium are generally slower than those involving hydrogen .
Comparison with Similar Compounds
2-Propanol-1,1,1,3,3,3-d6 can be compared with other deuterated alcohols such as:
Methanol-d4: A deuterated form of methanol with four deuterium atoms.
Ethanol-d6: A deuterated form of ethanol with six deuterium atoms.
2-Propanol-d8: A fully deuterated form of 2-propanol with eight deuterium atoms.
The uniqueness of this compound lies in its specific isotopic substitution pattern, which makes it particularly useful for certain types of NMR studies and isotopic labeling experiments .
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480716 | |
Record name | Isopropanol-1,1,1,3,3,3-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3976-29-2 | |
Record name | Isopropanol-1,1,1,3,3,3-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanol-1,1,1,3,3,3-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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